Comparative Enzyme Inhibition Potency: Gabexate Mesilate vs. Nafamostat Mesilate (In Vitro)
In a direct head-to-head in vitro study, nafamostat mesilate inhibited trypsin, plasmin, thrombin, and pancreatic kallikrein more potently than gabexate mesilate [1]. Unlike gabexate, nafamostat also inhibited complement-mediated hemolysis in undiluted serum [1].
| Evidence Dimension | Enzyme inhibition potency (qualitative ranking) |
|---|---|
| Target Compound Data | Less potent inhibition of trypsin, plasmin, thrombin, and pancreatic kallikrein; no inhibition of complement-mediated hemolysis in undiluted serum. |
| Comparator Or Baseline | Nafamostat mesilate (more potent inhibitor of these enzymes; inhibits complement-mediated hemolysis in undiluted serum) |
| Quantified Difference | Potency difference is qualitative; nafamostat is consistently more potent. |
| Conditions | In vitro enzyme inhibition assays; hemolysis assay in serum. |
Why This Matters
For researchers focused on complement system involvement or requiring maximal protease inhibition, nafamostat is a more potent tool, whereas gabexate may be preferred for studying less potent or more selective protease blockade.
- [1] Ino, Y., Suzuki, K., Sato, T., & Iwaki, M. (1986). [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 88(6), 449–455. View Source
